REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(N(CC)CC)C.[CH3:17][C:18]([OH:22])([C:20]#[CH:21])[CH3:19].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:21]#[C:20][C:18]([CH3:19])([OH:22])[CH3:17])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
25.5 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)I
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Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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CC(C)(C#C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
|
Type
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TEMPERATURE
|
Details
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to reflux under nitrogen for four hours
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
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The resulting mixture was cooled
|
Type
|
WASH
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Details
|
washed with two 500-ml portions of 3N hydrochloric acid
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Type
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CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
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ClC=1C=C(C=C(C1)Cl)C#CC(C)(O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |